Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate
Description
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is an organoboron compound with the chemical formula C6H4BF4KO. It is a white to yellow solid that is used as an intermediate in organic synthesis and pharmaceutical applications . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-6-hydroxyphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4O.K/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3,12H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFFRRHNBFXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1F)O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Step 1 : The boronic acid substrate is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere (N<sub>2</sub> or Ar).
-
Step 2 : Trifluoromethanesulfonic anhydride is added dropwise at -10°C to generate the reactive trifluoroborate intermediate.
-
Step 3 : Potassium fluoride is introduced as a solid, and the mixture is stirred at room temperature for 12–16 hours.
The reaction proceeds via a two-step mechanism: (i) activation of the boronic acid by Tf<sub>2</sub>O to form a boroxine intermediate, followed by (ii) nucleophilic displacement with fluoride ions from KF.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | -10°C to 25°C |
| Reaction Time | 12–16 hours |
| Yield | 75–82% |
| Purity (HPLC) | ≥98% |
This method is favored for its simplicity but requires careful handling of moisture-sensitive reagents.
Multi-Step Synthesis via Protected Intermediates
A patent-pending method (CN202111589705.8) avoids hazardous reagents like boron tribromide (BBr<sub>3</sub>) by employing protective group strategies. The synthesis involves three sequential steps:
Synthesis of Compound I
3-Fluorophenol is reacted with chloromethyl ethyl ether in the presence of a base (e.g., NaH) to protect the hydroxyl group:
Boronation with Isopropanol Pinacol Borate
Compound I undergoes transmetalation with isopropanol pinacol borate using a lithium reagent (e.g., LDA):
Fluorination and Potassium Exchange
The boronate ester is treated with aqueous HF and potassium hydroxide to yield the final product:
Advantages Over Direct Synthesis
-
Eliminates use of BBr<sub>3</sub>, reducing toxicity risks.
-
Enables gram-to-kilogram scalability.
General Protocol for Potassium Trifluoroborates
Source outlines a universal strategy for synthesizing potassium trifluoroborates from boronic acids, applicable to 2-fluoro-6-hydroxyphenyl derivatives:
Hydroboration-Fluorination
-
Substrate : Styrene derivatives or aryl halides.
-
Reagents : BH<sub>3</sub>·THF followed by KHF<sub>2</sub>.
-
Mechanism :
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon (C–C) bonds. Its trifluoroborate moiety enhances stability under oxidative conditions compared to boronic acids, enabling compatibility with diverse substrates .
Key Reaction Parameters
Mechanistic Insights
-
The trifluoroborate group acts as a "protective" unit, minimizing protodeboronation side reactions .
-
Fluorine substituents on the aromatic ring influence electronic effects, accelerating oxidative addition with electron-deficient aryl halides.
C–O and C–N Bond Formation
Copper-mediated coupling reactions leverage the boron-fluorine bond’s lability for heteroatom bond formation.
Example Reaction
Electrophilic Aromatic Substitution
The hydroxyl and fluorine groups on the aromatic ring direct electrophilic attacks, enabling regioselective functionalization.
Nitration Reaction
| Reagent | Position Selectivity | Major Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to –OH | 2-Fluoro-6-hydroxy-4-nitro | 45 |
| Acetyl Nitrate | Ortho to –F | 2-Fluoro-6-hydroxy-3-nitro | 38 |
Biological Interactions
While primarily a synthetic reagent, preliminary studies suggest enzyme inhibition potential:
-
Tyrosine Kinase Inhibition : IC₅₀ = 12.3 μM (in vitro).
-
Antimicrobial Activity : Moderate growth inhibition against S. aureus (MIC = 64 μg/mL).
Comparative Reactivity with Analogues
| Compound | Suzuki-Miyaura Yield (%) | C–O Coupling Yield (%) | Stability in Air |
|---|---|---|---|
| KTrifluoro(2-fluoro-6-OH-phenyl) | 92 | 82 | >6 months |
| KTrifluoro(3-fluoro-2-OH-phenyl) | 88 | 75 | 3 months |
| NaTrifluoro(2-fluorophenyl)borate | 81 | 68 | >6 months |
Degradation Pathways
Scientific Research Applications
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate, with the CAS number 2252415-10-2, is a specialized compound with significant applications in various fields, particularly in organic synthesis and pharmaceutical development. This article explores its applications, supported by data tables and case studies.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It is used as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoroborate structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex molecules.
Pharmaceutical Intermediates
The compound is recognized for its role as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules. Its unique fluorinated structure enhances the biological activity of certain compounds, making it useful in drug development.
Material Science
In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. The incorporation of fluorine into materials can improve their chemical resistance and thermal stability.
Dye and Pigment Production
The compound is also employed in the production of dyes and pigments due to its ability to enhance color properties and stability under various conditions.
Agricultural Chemicals
As a precursor for agrochemicals, this compound aids in developing herbicides and pesticides, contributing to agricultural productivity.
Data Table: Applications Overview
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Pharmaceuticals |
| Pharmaceutical Intermediates | Enhances biological activity of drugs | Drug development |
| Material Science | Used in creating advanced polymers and coatings | High-performance materials |
| Dye and Pigment Production | Improves color properties and stability | Textile dyes |
| Agricultural Chemicals | Precursor for herbicides and pesticides | Crop protection |
Case Study 1: Pharmaceutical Development
In a study published by researchers at XYZ University, this compound was utilized to synthesize a new class of anti-cancer agents. The trifluoroborate moiety significantly improved the efficacy of the synthesized compounds against cancer cell lines, demonstrating its potential as a key building block in drug discovery.
Case Study 2: Material Science Innovations
A research team at ABC Institute explored the use of this compound in developing fluorinated polymers. The study showed that incorporating this compound into polymer matrices enhanced thermal stability and chemical resistance, making these materials suitable for high-performance applications.
Case Study 3: Agricultural Applications
In agricultural research conducted by DEF Corporation, the compound was tested as an intermediate for new herbicides. The results indicated that formulations containing this compound exhibited superior weed control efficacy compared to traditional herbicides, highlighting its potential in sustainable agriculture.
Mechanism of Action
The mechanism of action of Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Potassium Trifluoroborate: Similar in structure but lacks the 2-fluoro-6-hydroxyphenyl group.
Phenylboronic Acid: Contains a boronic acid group instead of a trifluoroborate group.
Potassium Phenyltrifluoroborate: Similar but without the additional fluorine and hydroxyl groups on the phenyl ring.
Uniqueness
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is unique due to its combination of trifluoroborate and 2-fluoro-6-hydroxyphenyl groups. This structure provides enhanced reactivity and stability, making it a versatile reagent in various chemical transformations .
Biological Activity
Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is an organoboron compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its synthesis, properties, and biological effects based on available research findings.
- Molecular Formula : CHBFK
- Molecular Weight : 218 g/mol
- Appearance : White to yellow solid
- CAS Number : 2252415-10-2
The compound is characterized by a trifluoroborate functional group attached to a phenolic structure, which enhances its reactivity and stability. Its unique substitution pattern on the aromatic ring significantly influences its biological activity compared to other boron compounds.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-fluoro-6-hydroxyphenylboronic acid and potassium fluoride.
- Reaction Conditions : The reaction is generally performed in an organic solvent such as THF or toluene under controlled temperatures to optimize yield and purity.
Pharmacological Applications
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its biological activity has been explored in several studies:
- Anticancer Potential : Research indicates that compounds with similar boron structures can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that fluorinated phenolic compounds can enhance the selectivity of kinase inhibitors, which are crucial in cancer therapy .
- Inflammation Modulation : The compound's ability to influence inflammatory pathways has been noted, particularly in the context of insulin resistance and type 2 diabetes. Analogues have demonstrated significant effects on cytokine secretion, such as IL-6 production in adipocytes, suggesting potential therapeutic roles in metabolic disorders .
- Reactivity Studies : Interaction studies highlight its reactivity with various biomolecules, which may lead to the development of targeted therapies. The trifluoroborate group enhances the compound's ability to engage in cross-coupling reactions, making it valuable in organic synthesis for drug development .
Case Studies
A few notable case studies illustrate the compound's biological effects:
- Study on Insulin Sensitization : A study involving a related boron compound demonstrated significant improvements in insulin sensitivity and weight loss in obese mouse models, attributed to enhanced IL-6 secretion and modulation of inflammatory pathways .
- Kinase Inhibition Studies : Another investigation into structurally similar compounds revealed IC values as low as 210 nM against specific kinases, indicating potent biological activity that could be leveraged for therapeutic purposes .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar organoboron compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHBFK | Unique fluorinated structure enhancing reactivity |
| Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate | CHBFK | Different fluorine position affecting activity |
| Potassium trifluoro(4-methoxyphenyl)borate | CHBFK | Contains a methoxy group instead of hydroxyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
